Direct Blue 53
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Overview
Description
Tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is often utilized as a dye due to its strong chromophoric properties, making it valuable in both industrial and research applications.
Scientific Research Applications
Tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a chromophore in various analytical techniques, including spectroscopy and chromatography.
Biology: The compound is used as a staining agent in histology and cytology to visualize cellular components.
Medicine: It is employed in diagnostic assays and as a marker in immunohistochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Direct Blue 53 typically involves a multi-step process. The initial step often includes the diazotization of 8-amino-1-hydroxy-5,7-disulfonatonaphthalene-2-yl, followed by coupling with 3-methylphenyl and 2-methylphenyl intermediates. The final product is then treated with sodium salts to achieve the tetrasodium form .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically target the azo groups, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors .
Major Products
Mechanism of Action
The mechanism of action of Direct Blue 53 involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the optical properties of the compound, making it useful as a dye. The compound’s ability to bind to proteins and nucleic acids also underlies its applications in biological staining and diagnostic assays .
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium (6Z)-4-amino-6-({4’-[(2E)-2-(8-amino-1-oxo-5,7-disulfonato-2(1H)-naphthalenylidene)hydrazino]-3,3’-dimethoxy-4-biphenylyl}hydrazono)-5-oxo-5,6-dihydro-1,3-naphthalenedisulfonate
- Dicopper,tetrasodium,4-amino-6-[[4-[4-[(8-amino-1-oxido-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate
Uniqueness
Tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate is unique due to its specific combination of azo and sulfonate groups, which confer distinct optical and binding properties. This makes it particularly effective as a dye and staining agent compared to other similar compounds .
Properties
Molecular Formula |
C34H24N6Na4O14S4 |
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Molecular Weight |
960.8 g/mol |
IUPAC Name |
tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H28N6O14S4.4Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI Key |
ATNOAWAQFYGAOY-UHFFFAOYSA-J |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Synonyms |
Azovan Blue Blue, Azovan Blue, Evan's Blue, Evans C.I. 23860 C.I. Direct Blue 53 Evan Blue Evan's Blue Evans Blue |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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